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Compound of Interest

Compound Name: 2-Chloro-1-ethoxymethylimidazole

Cat. No.: B1350189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Chloro-1-ethoxymethylimidazole. The information presented herein is essential

for the identification, characterization, and quality control of this molecule in research and

development settings. This document includes predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for obtaining such spectra.

Chemical Structure
IUPAC Name: 2-Chloro-1-(ethoxymethyl)-1H-imidazole Molecular Formula: C₆H₉ClN₂O

Molecular Weight: 160.60 g/mol CAS Number: 850429-55-9[1][2]

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic

information is based on predictive models and analysis of analogous chemical structures.

These predictions serve as a valuable reference for experimental verification.

Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and

elemental composition of a compound. For 2-Chloro-1-ethoxymethylimidazole, the predicted
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mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) are presented

in Table 1. The monoisotopic mass is predicted to be 160.04034 Da.[3]

Table 1: Predicted Mass Spectrometry Data for 2-Chloro-1-ethoxymethylimidazole[3]

Adduct Ion Predicted m/z

[M+H]⁺ 161.04762

[M+Na]⁺ 183.02956

[M+K]⁺ 199.00350

[M+NH₄]⁺ 178.07416

[M-H]⁻ 159.03306

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-1-
ethoxymethylimidazole are summarized below. These values are estimated based on the

analysis of similar imidazole and ethoxymethyl-containing compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.10 d 1H H-4 (imidazole)

~6.95 d 1H H-5 (imidazole)

~5.40 s 2H -O-CH₂-N-

~3.60 q 2H -O-CH₂-CH₃

~1.20 t 3H -CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~145.0 C-2 (imidazole, C-Cl)

~128.5 C-4 (imidazole)

~120.0 C-5 (imidazole)

~78.0 -O-CH₂-N-

~65.0 -O-CH₂-CH₃

~15.0 -CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The predicted characteristic IR absorption bands for 2-
Chloro-1-ethoxymethylimidazole are listed in Table 4. These predictions are based on the

typical vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3100-3000 Medium C-H stretch Imidazole ring

~2980-2850 Medium-Strong C-H stretch Alkyl (ethoxymethyl)

~1600-1450 Medium C=N, C=C stretch Imidazole ring

~1260-1050 Strong C-O stretch Ether (C-O-C)[4]

~800-600 Medium-Strong C-Cl stretch Chloro group

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and experimental conditions.
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Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or

acetonitrile at a concentration of approximately 1 mg/mL. The solution is then diluted to a

final concentration of 1-10 µg/mL with the mobile phase.

Method: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The

mass spectrometer is operated in both positive and negative ion modes to detect various

adducts. Key parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate are optimized to achieve maximum signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may

be added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an

appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum. A longer relaxation delay and a greater number of scans are generally

required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic

ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded
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using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the

sample directly on the ATR crystal.

Method: A background spectrum of the empty sample compartment (or the clean ATR

crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum

is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4

cm⁻¹.

Workflow and Data Analysis
The general workflow for the spectroscopic analysis of 2-Chloro-1-ethoxymethylimidazole
involves sample preparation, data acquisition using the respective instruments, and

subsequent data processing and interpretation to elucidate the chemical structure and confirm

purity.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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